molecular formula C11H13N3O3 B2935064 N-(4-nitrophenyl)pyrrolidine-1-carboxamide CAS No. 35799-21-4

N-(4-nitrophenyl)pyrrolidine-1-carboxamide

Cat. No.: B2935064
CAS No.: 35799-21-4
M. Wt: 235.243
InChI Key: VUSDWGHGQISTQC-UHFFFAOYSA-N
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Description

“N-(4-nitrophenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Androgen Receptor Antagonism

N-(4-nitrophenyl)pyrrolidine-1-carboxamide derivatives have been studied for their potential as androgen receptor (AR) antagonists. These compounds, including N-[4-[(benzyl)(4-nitrophenyl)amino]-1-methylpyrrole-2-carbonyl]pyrrolidine, exhibit potent binding affinity to mutated AR and inhibit testosterone-induced prostate-specific antigen production in LNCaP cells (Wakabayashi et al., 2008).

Antidepressant and Nootropic Activities

Compounds structurally related to this compound have shown promising antidepressant and nootropic activities. These include derivatives such as N-[3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide, which demonstrated significant activity in mice models (Thomas et al., 2016).

Crystal Structure and Molecular Interactions

The crystal structures and molecular interactions of related compounds, like N-(4-nitrophenyl)pyridine-2-carboxamide, have been extensively studied. These studies provide insights into unconventional hydrogen bonding and π-stacking, which are critical for understanding the compound's interactions at the molecular level (Wilson & Munro, 2010).

Anti-HIV Potential

Derivatives of this compound, such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have been investigated for their potential as anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).

Anti-proliferative Activity

Studies have also explored the anti-proliferative activity of this compound derivatives, particularly against A375 cells, highlighting their potential in cancer treatment (Zhou et al., 2021).

Antibacterial Properties

Certain pyrrolidine derivatives exhibit significant antibacterial activity. Compounds like 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide have shown effectiveness against various bacterial strains, indicating potential for antibacterial applications (Balandis et al., 2019).

Antineoplastic Agent Studies

Research on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound related to this compound, has provided insights into its potential as an antineoplastic agent, with a focus on its crystal structure and molecular conformation (Banerjee et al., 2002).

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the wide range of biological activities it can confer . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

N-(4-nitrophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-7-1-2-8-13)12-9-3-5-10(6-4-9)14(16)17/h3-6H,1-2,7-8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSDWGHGQISTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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